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molecular formula C15H22N2O2 B8464356 3,4,5-Trimethyl-piperazine-1-carboxylic acid benzyl ester

3,4,5-Trimethyl-piperazine-1-carboxylic acid benzyl ester

Cat. No. B8464356
M. Wt: 262.35 g/mol
InChI Key: FYXSAEPBFNZXMG-UHFFFAOYSA-N
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Patent
US08343966B2

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(CNCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08343966B2

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(CNCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08343966B2

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(CNCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08343966B2

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(CNCC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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